molecular formula C8H13NaO3 B563252 3-Keto Valproic Acid Sodium Salt CAS No. 1184991-15-8

3-Keto Valproic Acid Sodium Salt

Cat. No.: B563252
CAS No.: 1184991-15-8
M. Wt: 180.179
InChI Key: ZYNHUWISZOLICF-UHFFFAOYSA-M
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Description

3-Keto Valproic Acid Sodium Salt is the sodium salt of 3-Keto Valproic Acid, which is a metabolite of Valproic Acid. Valproic Acid is widely known for its use as an anticonvulsant and mood-stabilizing drug. 3-Keto Valproic Acid is produced from Valproic Acid metabolism by β-oxidation and may be useful for monitoring the metabolism of Valproic Acid in vitro .

Mechanism of Action

Target of Action

Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .

Mode of Action

The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .

Biochemical Pathways

Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .

Pharmacokinetics

The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .

Result of Action

The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto Valproic Acid Sodium Salt typically involves the oxidation of Valproic Acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of Valproic Acid to its keto derivative while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Keto Valproic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ketone carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Scientific Research Applications

3-Keto Valproic Acid Sodium Salt has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Keto Valproic Acid Sodium Salt is unique due to its specific role as a metabolite of Valproic Acid. It provides insights into the metabolic pathways and mechanisms of action of Valproic Acid, making it valuable for research and therapeutic monitoring .

Properties

IUPAC Name

sodium;3-oxo-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHUWISZOLICF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662048
Record name Sodium 3-oxo-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184991-15-8
Record name Sodium 3-oxo-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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